molecular formula C9H17NO B1427040 1-Cyclobutylpiperidin-4-ol CAS No. 869224-62-4

1-Cyclobutylpiperidin-4-ol

货号: B1427040
CAS 编号: 869224-62-4
分子量: 155.24 g/mol
InChI 键: DFNHWMSTHVIRFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Cyclobutylpiperidin-4-ol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 141.21 g/mol . It is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and a cyclobutyl group on the nitrogen atom. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. While specific research applications for this exact compound are not fully detailed in the public domain, its core structure suggests it is primarily used as a versatile building block for the synthesis of more complex molecules. Researchers may employ it in the development of pharmaceutical candidates, particularly as a precursor to ketone derivatives like 1-Cyclobutylpiperidin-4-one (CAS 359880-05-0), which shares a closely related skeletal structure . The physical properties of related compounds indicate potential utility in various experimental conditions, with calculated properties such as a density of approximately 1.16 g/cm³ and a boiling point near 248°C . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-cyclobutylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-4-6-10(7-5-9)8-2-1-3-8/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNHWMSTHVIRFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclobutylpiperidin 4 Ol

Established Synthetic Routes

Conventional methods for the synthesis of 1-Cyclobutylpiperidin-4-ol rely on well-understood and widely implemented reactions in organic chemistry. These routes are characterized by their reliability and the use of readily available starting materials.

A primary and straightforward method for the preparation of this compound is the N-alkylation of piperidin-4-ol with bromocyclobutane. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, displacing the bromide from the cyclobutane ring. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

The choice of base and solvent is crucial for optimizing the reaction conditions. Common bases include inorganic carbonates like potassium carbonate or organic amines such as triethylamine. The solvent is generally a polar aprotic solvent, for instance, acetonitrile or dimethylformamide (DMF), which can effectively solvate the reactants and facilitate the substitution reaction.

Table 1: Reaction Conditions for N-alkylation of Piperidin-4-ol.
BaseSolventTypical TemperatureReference Analogy
Potassium Carbonate (K₂CO₃)AcetonitrileRoom Temperature to RefluxGeneral N-alkylation procedures
Triethylamine (Et₃N)Dimethylformamide (DMF)Room TemperatureGeneral N-alkylation procedures
Sodium Bicarbonate (NaHCO₃)EthanolRefluxGeneral N-alkylation procedures

An alternative established route is the reductive amination of cyclobutanone with 4-hydroxypiperidine (an alternative name for piperidin-4-ol). This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the condensation of the secondary amine with the ketone. This intermediate is then reduced in situ to form the final tertiary amine product.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity for the iminium ion over the starting ketone. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of a small amount of acetic acid to catalyze the formation of the iminium ion intermediate.

Table 2: Common Reducing Agents for Reductive Amination.
Reducing AgentSolventAdditiveReference Analogy
Sodium Triacetoxyborohydride (STAB)Dichloromethane (DCM)Acetic AcidGeneral reductive amination protocols
Sodium Cyanoborohydride (NaBH₃CN)MethanolpH control (acidic)General reductive amination protocols
Hydrogen (H₂) with Palladium on Carbon (Pd/C)Ethanol/MethanolNoneCatalytic hydrogenation protocols

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry offer more sophisticated and potentially more efficient or sustainable methods for the synthesis of this compound and its derivatives.

Research into the synthesis of piperidine derivatives continues to explore novel reaction conditions to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. For the N-alkylation route, the use of microwave irradiation has been shown to significantly accelerate reaction rates. Phase-transfer catalysis is another technique that can be employed, particularly when dealing with reactants of differing solubilities, allowing the reaction to proceed efficiently in a biphasic system.

For reductive amination, newer, more environmentally benign reducing agents are being investigated. The use of catalytic transfer hydrogenation, for example with Hantzsch esters or ammonium formate in the presence of a metal catalyst, can be an alternative to borohydride reagents.

The compound this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, enantioselective synthesis is not applicable to the direct formation of this specific compound. However, enantioselective strategies would be highly relevant for the synthesis of derivatives of this compound where a chiral center is introduced, for example, by substitution on the piperidine ring or the cyclobutyl moiety. In such cases, asymmetric synthesis could be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries to control the stereochemical outcome of the reaction.

The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. In a flow setup, reagents are continuously pumped through a reactor where they mix and react. The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer and precise temperature control, which can lead to higher yields and fewer side products.

For the N-alkylation reaction, a flow process could involve pumping a solution of piperidin-4-ol and a base through one inlet and a solution of bromocyclobutane through another, with mixing occurring in a T-junction before entering a heated reactor coil. For reductive amination, the amine and ketone could be mixed and allowed a short residence time to form the iminium intermediate before the introduction of a reducing agent stream. The continuous nature of flow chemistry makes it highly amenable to scale-up by simply running the process for a longer duration. This technology also allows for the safe handling of potentially hazardous reagents and intermediates by minimizing the amount present at any given time.

Reaction Mechanisms

The chemical behavior of this compound is dictated by the reactivity of its constituent functional groups: a tertiary amine within a piperidine ring and a secondary alcohol. Understanding the mechanisms of reactions involving this compound is fundamental to its application in medicinal chemistry.

Nucleophilic substitution is a foundational class of reactions for the derivatization of this compound. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate substitution by a wide range of nucleophiles. Alternatively, the oxygen atom of the hydroxyl group can act as a nucleophile itself.

A common application is the Williamson ether synthesis, where the alkoxide of this compound attacks an alkyl halide to form an ether linkage. This reaction is pivotal in the synthesis of compounds where the 1-cyclobutylpiperidine moiety is connected to an aromatic ring through an ether bond, a common structural motif in histamine (B1213489) H3 receptor inverse agonists nih.govnih.govnih.gov. The reaction generally proceeds via an S(_N)2 mechanism, involving the backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide. The rate of this reaction is influenced by steric hindrance around the reacting centers and the nature of the leaving group.

The piperidine nitrogen, being a tertiary amine, can also participate in nucleophilic reactions, although its reactivity is modulated by the steric bulk of the cyclobutyl group.

Table 1: Key Factors in Nucleophilic Substitution Reactions of this compound

FactorDescriptionImpact on Reaction
Nucleophile Strength The electron-donating ability of the incoming group.A stronger nucleophile generally leads to a faster reaction rate.
Leaving Group Ability The stability of the group that is displaced.Good leaving groups (e.g., tosylates, mesylates, halides) are stable as anions and facilitate the reaction.
Solvent The medium in which the reaction is conducted.Polar aprotic solvents (e.g., DMF, DMSO) are often used for S(_N)2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Steric Hindrance The spatial arrangement of atoms near the reaction site.Increased steric bulk can hinder the approach of the nucleophile, slowing down S(_N)2 reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-cyclobutylpiperidin-4-one. This transformation is a key step in many synthetic pathways, as the resulting ketone is a versatile intermediate for further modifications, such as reductive amination or Grignard reactions.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups in the molecule. Common reagents include chromium-based oxidants like pyridinium chlorochromate (PCC) and Jones reagent, as well as milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations.

The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate ester) followed by an elimination step where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond.

Table 2: Common Oxidizing Agents for Secondary Alcohols

Oxidizing AgentDescriptionConditions
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent.Anhydrous dichloromethane (DCM).
Jones Reagent (CrO(_3)/H(_2)SO(_4)/acetone) A strong oxidizing agent.Acidic aqueous acetone.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) A mild and selective method.Cryogenic temperatures (-78 °C), followed by the addition of a hindered base.
Dess-Martin Periodinane (DMP) A mild and selective hypervalent iodine reagent.Room temperature in DCM.

While this compound already contains a tertiary amine, its precursor, 1-cyclobutylpiperidin-4-one, can be synthesized and then undergo reductive amination to introduce different amine functionalities if desired. However, the more common and direct synthesis of this compound itself involves a reductive amination process.

This key synthetic strategy involves the reaction of 4-hydroxypiperidine with cyclobutanone in the presence of a reducing agent. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine of 4-hydroxypiperidine and the ketone (cyclobutanone). This is followed by the in-situ reduction of the iminium ion by a hydride source to yield the N-cyclobutyl product.

Commonly used reducing agents for this one-pot reaction include sodium triacetoxyborohydride (NaBH(OAc)(_3)) and sodium cyanoborohydride (NaBH(_3)CN), which are mild enough to not reduce the ketone starting material but are effective in reducing the iminium ion intermediate. Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its efficiency and broad substrate scope nih.govmdpi.comquizlet.com.

Table 3: Reagents for Reductive Amination

ReagentRoleKey Features
4-Hydroxypiperidine Amine SourceProvides the piperidine ring structure.
Cyclobutanone Carbonyl SourceProvides the cyclobutyl group.
Sodium Triacetoxyborohydride Reducing AgentMild and selective for iminium ions, does not require pH control.
Sodium Cyanoborohydride Reducing AgentEffective but toxic; reaction is typically run under mildly acidic conditions to promote iminium ion formation.
Titanium(IV) Isopropoxide Lewis Acid CatalystCan be used to facilitate imine formation prior to reduction.

The hydroxyl group of this compound can undergo elimination (dehydration) to form an alkene, specifically 1-cyclobutyl-1,2,3,6-tetrahydropyridine. This reaction is typically carried out under acidic conditions and often requires heating libretexts.orglibretexts.orgchemistrysteps.com.

The mechanism of acid-catalyzed dehydration of a secondary alcohol like this compound can proceed through either an E1 or E2 pathway.

E1 Mechanism : The reaction begins with the protonation of the hydroxyl group by the acid to form a good leaving group, water. The departure of the water molecule results in the formation of a secondary carbocation intermediate at the 4-position of the piperidine ring. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (either C3 or C5), leading to the formation of the double bond. Rearrangements of the carbocation intermediate are possible but are less likely in this constrained cyclic system.

E2 Mechanism : Under certain conditions, particularly with a strong acid and a non-coordinating conjugate base, the reaction can proceed via a concerted E2 mechanism. In this case, a base abstracts a proton from a beta-carbon at the same time as the protonated hydroxyl group leaves.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, in this symmetrical system, elimination from either C3 or C5 leads to the same product. The conditions of the reaction, such as the acid strength, temperature, and solvent, can influence the predominant mechanism chemistrysteps.comyoutube.com.

Table 4: Conditions for Dehydration of Secondary Alcohols

ConditionDescriptionInfluence on Mechanism
Acid Catalyst Provides a proton to convert the hydroxyl into a good leaving group (H(_2)O).Essential for both E1 and E2 pathways. Common acids include H(_2)SO(_4) and H(_3)PO(_4).
Temperature Provides the activation energy for the reaction.Higher temperatures favor elimination over substitution.
Solvent The reaction medium.Protic solvents can stabilize the carbocation intermediate in an E1 pathway.
Substrate Structure The nature of the alcohol.Secondary alcohols can undergo both E1 and E2 dehydration.

Derivatization and Structural Modification of 1 Cyclobutylpiperidin 4 Ol

Strategies for Functionalization of the Nitrogen Atom

The nitrogen atom of the piperidine (B6355638) ring in 1-cyclobutylpiperidin-4-ol is a key site for functionalization, enabling the introduction of a diverse array of substituents. Common strategies include N-alkylation, N-arylation, and amide coupling, which can significantly influence the molecule's biological activity.

N-Alkylation and Reductive Amination: The nitrogen atom can be further alkylated through reactions with alkyl halides. A more prevalent method for introducing N-substituents is reductive amination. This involves the reaction of a piperidin-4-ol with an aldehyde or ketone in the presence of a reducing agent. While this compound already possesses an N-cyclobutyl group, this strategy is fundamental to the synthesis of related N-substituted piperidinols.

N-Arylation: The introduction of aryl groups at the nitrogen position is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. youtube.com Another established method is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an amine with an aryl halide, often requiring higher temperatures. organic-chemistry.orgyoutube.com

Amide Coupling (N-Acylation): The piperidine nitrogen can react with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form amides. wikipedia.orgwikipedia.org This N-acylation introduces a carbonyl group adjacent to the nitrogen, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is a common strategy in drug design to modulate properties like metabolic stability and receptor binding.

Table 1: Strategies for N-Functionalization
StrategyReagents/ConditionsResulting Functional Group
N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesTertiary amine with new alkyl group
N-Arylation (Buchwald-Hartwig)Aryl halide/triflate, Palladium catalyst, Ligand, BaseN-Aryl piperidine
N-Arylation (Ullmann)Aryl halide, Copper catalyst, High temperatureN-Aryl piperidine
N-AcylationAcyl chloride, Carboxylic acid with coupling agentN-Acyl piperidine (Amide)

Modification of the Hydroxyl Group

The secondary hydroxyl group at the C-4 position of the piperidine ring is another key site for derivatization, allowing for the formation of esters and ethers, or oxidation to a ketone.

Esterification: The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. alfa-chemistry.com Milder methods, such as the Mitsunobu reaction, allow for esterification under neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate, which is particularly useful for sensitive substrates. dtic.mil

Etherification: Formation of an ether linkage is another common modification. For instance, in the synthesis of various histamine (B1213489) H3 receptor inverse agonists, the hydroxyl group of this compound is deprotonated with a base and then reacted with an aryl halide or a similar electrophile to form an ether. academie-sciences.fr This is a crucial modification for attaching the piperidine moiety to a larger pharmacophore.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-cyclobutyl-4-piperidone. This transformation opens up further avenues for derivatization at the C-4 position. Mild and selective oxidation methods are preferred to avoid side reactions. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is effective under cryogenic conditions. google.com The Dess-Martin periodinane (DMP) oxidation is another widely used method that proceeds under mild, neutral conditions at room temperature. wikipedia.org

Table 2: Strategies for O-Functionalization
StrategyReagents/ConditionsResulting Functional Group
Esterification (Fischer)Carboxylic acid, Strong acid catalystEster
Esterification (Mitsunobu)Carboxylic acid, Triphenylphosphine, DEAD/DIADEster
Etherification (Williamson)Base, Alkyl/Aryl halideEther
Oxidation (Swern)DMSO, Oxalyl chloride, TriethylamineKetone
Oxidation (Dess-Martin)Dess-Martin PeriodinaneKetone

Exploration of Cyclobutyl Ring Modifications

The cyclobutyl ring, while generally stable, offers opportunities for modification to fine-tune the steric and electronic properties of the molecule. The puckered nature of the cyclobutane ring can be exploited in drug design to orient substituents in specific spatial arrangements.

Synthesis of Substituted Cyclobutyl Rings: One approach involves the synthesis of piperidines with pre-functionalized cyclobutyl rings. This can be achieved by using a substituted cyclobutylamine or cyclobutanone in the initial synthesis of the piperidine core. Methods for synthesizing substituted cyclobutanes include [2+2] cycloadditions of alkenes with allenoates. This allows for the introduction of various functional groups on the cyclobutyl ring prior to its attachment to the piperidine nitrogen.

Ring Expansion: Under certain conditions, particularly those involving carbocation intermediates, the cyclobutyl ring can undergo ring expansion. For example, a cyclobutylcarbinyl cation can rearrange to a cyclopentyl cation. While this is not a common derivatization strategy for this specific compound, the possibility of such rearrangements under acidic or other reaction conditions should be considered. Such ring expansions can lead to the formation of novel scaffolds.

Synthesis of Complex Molecules Utilizing this compound as an Intermediate

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. Its utility is highlighted by its incorporation into a number of potent and selective therapeutic agents.

A prominent application of this intermediate is in the development of histamine H3 receptor inverse agonists. For example, it is a key component in the synthesis of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one, a compound that has demonstrated cognitive-enhancing and wake-promoting activities. academie-sciences.fr In this synthesis, the hydroxyl group of this compound is used to form an ether linkage with a phenolic component of the larger molecule. The cyclobutyl group in these compounds is often important for optimizing the balance of properties such as metabolic stability and receptor occupancy.

The structural motif of this compound is also found in other biologically active compounds, where it serves to introduce a specific three-dimensional shape and lipophilicity, which can be crucial for effective binding to a biological target.

Chiral Derivatization and Stereochemical Control

While this compound itself is achiral, its derivatization can introduce one or more stereocenters, making stereochemical control an important aspect of its chemistry. For instance, modification of the hydroxyl group or the piperidine ring can lead to chiral molecules.

Chiral Resolution: When a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated using chiral resolution techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers on both analytical and preparative scales. This involves using a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation.

Asymmetric Synthesis: A more efficient approach is to employ asymmetric synthesis, which aims to produce a single enantiomer selectively. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, in the synthesis of complex molecules incorporating the piperidine scaffold, stereocenters can be set using stereoselective reactions such as asymmetric hydrogenations or cycloadditions.

Stereochemical Control in Derivatives: In derivatives of this compound where the piperidine ring is further substituted, controlling the relative stereochemistry (cis/trans isomerism) is crucial. The stereochemical outcome of reactions can often be directed by the choice of reagents and reaction conditions, leading to the desired diastereomer.

Computational and Theoretical Studies of 1 Cyclobutylpiperidin 4 Ol

Molecular Modeling and Simulations

Molecular modeling and simulation are powerful tools to investigate the dynamic nature of molecules like 1-Cyclobutylpiperidin-4-ol. These techniques allow for the examination of molecular motion and interactions over time, providing a deeper understanding of its conformational landscape and potential binding behaviors.

The prediction of how this compound interacts with biological targets is a key aspect of computational analysis. Molecular docking and molecular dynamics simulations are employed to predict the binding mode and affinity of the ligand with various proteins. For instance, the 1-cyclobutylpiperidine moiety is a recognized pharmacophore in ligands targeting receptors such as the histamine (B1213489) H3 receptor. nih.govnih.govresearchgate.net

In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy. Key interactions often involve hydrogen bonds formed by the hydroxyl group of the piperidine (B6355638) ring and hydrophobic interactions involving the cyclobutyl and piperidine rings.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site

Interaction TypeInteracting Group on LigandPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor)4-hydroxyl groupAsp, Glu, Ser, Thr
Hydrogen Bond (Acceptor)4-hydroxyl group, Piperidine NitrogenAsn, Gln, His, Ser, Thr
Hydrophobic InteractionsCyclobutyl ring, Piperidine ringAla, Val, Leu, Ile, Phe, Trp
Van der Waals ForcesEntire moleculeVarious

This table is illustrative and based on general principles of ligand-protein interactions for similar scaffolds.

The conformational flexibility of this compound is critical to its biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents—the cyclobutyl group on the nitrogen and the hydroxyl group at the C4 position—can exist in either axial or equatorial positions.

Computational studies on similar 4-substituted piperidines show that the energy difference between these conformers is often small, and both may exist in equilibrium. nih.govnih.gov For this compound, the equatorial position is generally favored for both the bulky cyclobutyl group and the hydroxyl group to reduce steric hindrance. However, intramolecular hydrogen bonding and solvent effects can influence this preference. researchgate.net Molecular mechanics calculations are often used to determine the relative energies of different conformers and the energy barriers to their interconversion. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is fundamental to understanding its reactivity and molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties of molecules. DFT calculations can be employed to determine the optimized geometry, electronic stability, and reactivity of this compound. researchgate.net Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

DFT can also be used to calculate other electronic descriptors such as the electrostatic potential map, which visualizes the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack.

Table 2: Representative DFT-Calculated Properties for this compound

PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.1.2 eV
HOMO-LUMO GapDifference in energy between HOMO and LUMO; indicates chemical reactivity.7.7 eV
Dipole MomentMeasure of the overall polarity of the molecule.2.1 D
Mulliken Atomic ChargesPartial charges on individual atoms, indicating sites for electrostatic interactions.O: -0.6, N: -0.3, H(O): +0.4

Note: These values are representative and would vary based on the specific DFT functional and basis set used in the calculation.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), can provide highly accurate results, though they are computationally more demanding than DFT. nih.gov For a molecule like this compound, ab initio calculations could be used to refine the geometries and energies obtained from DFT, providing a benchmark for other computational methods. They are particularly useful for studying reaction mechanisms and transition states where high accuracy is paramount.

Prediction of Biological Activity Spectra (PASS)

Prediction of Biological Activity Spectra for Substances (PASS) is a computational tool that predicts the probable biological activities of a compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large database of known biologically active substances. clinmedkaz.org

For this compound, a PASS analysis would generate a list of potential pharmacological effects, mechanisms of action, and specific toxicities. The results are presented as a list of activities with the probability "to be active" (Pa) and "to be inactive" (Pi). Activities with Pa > Pi are considered possible for the compound. Given the prevalence of the piperidine scaffold in various pharmaceuticals, a PASS prediction for this molecule would likely suggest a broad range of potential activities. clinmedkaz.org

Table 3: Hypothetical PASS Prediction for this compound

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
GPCR ligand0.650.08
Kinase Inhibitor0.580.12
CNS Depressant0.550.15
Antihistaminic0.520.11
CYP2D6 Substrate0.490.20
Anti-inflammatory0.450.18

This table is for illustrative purposes and represents the type of output provided by a PASS analysis. Actual values would be generated by the PASS software.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational and theoretical studies are pivotal in modern drug discovery, providing deep insights into the interactions between a ligand and its biological target. For derivatives of this compound, these in silico methods have been instrumental in elucidating the structure-activity relationships (SAR) that govern their efficacy, particularly as antagonists or inverse agonists for targets like the histamine H₃ receptor (H₃R). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and scaffold hopping are employed to rationally design and optimize compounds with improved potency, selectivity, and pharmacokinetic profiles.

The core 1-cyclobutylpiperidin-4-yloxy moiety serves as a crucial scaffold in the development of potent H₃R inverse agonists. Computational approaches have guided the systematic modification of molecules built around this core to enhance their binding affinity and functional activity. Research efforts have focused on a series of chemical optimizations guided by in vitro affinity at the H₃ receptor, alongside the modulation of lipophilicity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.govresearchgate.net

These guided optimization studies have led to the identification of highly potent and selective clinical candidates. For instance, a series of N-phenylacetamides containing the 1-cyclobutylpiperidin-4-yloxy group was explored, culminating in the discovery of N-[4-(1-Cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031). nih.gov This compound emerged as a potent H₃R inverse agonist with a Kᵢ value of 8.73 nM. nih.gov Another successful optimization campaign led to the identification of 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, which demonstrated even greater potency with a Kᵢ of 4.0 nM. nih.govresearchgate.net

Molecular docking simulations provide a structural rationale for the observed SAR. These models show that the basic nitrogen of the piperidine ring typically forms a key ionic interaction with a conserved glutamate residue (Glu206) in the H₃ receptor binding site. cresset-group.com The cyclobutyl group is often positioned in a hydrophobic pocket, and modifications to the rest of the molecule are explored to maximize favorable interactions, such as π-π stacking with tyrosine residues (e.g., Tyr189, Tyr394), with other parts of the binding pocket. cresset-group.com

QSAR studies on H₃R antagonists further quantify the relationship between physicochemical properties and biological activity. While not always specific to the this compound scaffold, these models reveal important descriptors for high-affinity binding, such as specific electronic properties (e.g., HOMO and LUMO energies) and steric fields, which are then used to guide the design of new analogs. nih.gov

The findings from these computational SAR studies are best illustrated by comparing the structures and affinities of key optimized compounds.

Table 1: SAR of this compound Derivatives as H₃R Inverse Agonists

Compound Name Core Scaffold Key Substituents Binding Affinity (Kᵢ)
N-[4-(1-Cyclobutyl-piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide 1-Cyclobutylpiperidin-4-yloxy-phenyl 2-(morpholin-4-yl)acetamide 8.73 nM nih.gov
1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one 1-Cyclobutylpiperidin-4-yloxy 2-(6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)propan-1-one 4.0 nM nih.govresearchgate.net

These computational strategies, by predicting the biological activity and pharmacokinetic properties of virtual compounds, significantly streamline the drug discovery process. They allow researchers to prioritize the synthesis of the most promising candidates, thereby reducing the time and resources spent on less viable molecules and accelerating the identification of novel therapeutics based on the this compound scaffold.

Advanced Spectroscopic Characterization and Analytical Method Development

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the molecular structure of 1-Cyclobutylpiperidin-4-ol, ensuring the correct connectivity of the cyclobutyl group to the piperidine (B6355638) nitrogen and the placement of the hydroxyl group at the C4 position. Each technique provides unique and complementary information.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for unambiguous structure assignment. nih.govmdpi.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density and neighboring atoms. Key expected resonances include a broad singlet for the hydroxyl (-OH) proton, a multiplet for the proton at the C4 position (CH-OH), and complex multiplets for the methylene protons of the piperidine and cyclobutyl rings.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. For the symmetric structure of this compound, a specific number of signals corresponding to the carbons of the piperidine ring, the cyclobutyl ring, and the carbon bearing the hydroxyl group are anticipated. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C4-H 3.5 - 3.8 -
Piperidine CH₂ (axial, equatorial) 1.4 - 2.8 30 - 55
Cyclobutyl CH 2.5 - 2.9 55 - 65
Cyclobutyl CH₂ 1.6 - 2.2 15 - 30
C4 - 65 - 70

Note: Predicted values are based on typical shifts for similar structural motifs.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). nist.gov The spectrum of this compound is expected to be characterized by the presence of hydroxyl, tertiary amine, and aliphatic C-H bonds. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Alcohol) Stretching, hydrogen-bonded 3200 - 3600 (broad)
C-H (Aliphatic) Stretching 2850 - 3000
C-N (Tertiary Amine) Stretching 1050 - 1250

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nist.gov For this compound (C₉H₁₇NO), the molecular weight is 155.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155, along with other fragments resulting from characteristic cleavage pathways.

Table 3: Expected Mass Fragments for this compound

m/z Value Possible Fragment Description
155 [C₉H₁₇NO]⁺ Molecular Ion (M⁺)
138 [M - OH]⁺ Loss of hydroxyl radical
126 [M - C₂H₅]⁺ Cleavage within the cyclobutyl ring
98 [C₅H₈NO]⁺ Cleavage of the cyclobutyl group

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be a powerful tool for characterizing the carbon skeleton of molecules. mdpi.com In the context of pharmaceutical analysis, Raman microscopy can be used to identify active pharmaceutical ingredients (APIs) and excipients and to assess the homogeneity of a formulation. edinst.com The Raman spectrum of this compound would primarily feature bands corresponding to the C-C and C-H vibrations of the piperidine and cyclobutyl ring systems.

Table 4: Predicted Key Raman Shifts for this compound

Vibration Expected Raman Shift (cm⁻¹)
C-H Stretching (Aliphatic) 2800 - 3000
CH₂ Bending/Scissoring 1400 - 1500
C-C Ring Stretching ("Breathing") 800 - 1200

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most effective for molecules containing chromophores—structural features that absorb light in this region, such as aromatic rings or conjugated systems. nih.gov this compound, being an aliphatic alcohol and amine, lacks a significant chromophore. jocpr.com Consequently, it is not expected to exhibit strong absorption in the 200–800 nm range. Any observed absorption would likely be weak and occur at short wavelengths (typically < 220 nm), corresponding to n→σ* electronic transitions of the non-bonding electrons on the nitrogen and oxygen atoms. mu-varna.bg For quantitative analysis, derivatization to introduce a chromophore would be necessary to use this technique effectively. jocpr.com

Analytical Method Development and Validation

Developing and validating robust analytical methods is critical for quantifying this compound in research and quality control settings. These methods ensure the identity, purity, and concentration of the compound are accurately determined.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the analysis of piperidine derivatives. Given the low volatility and polar nature of this compound, reversed-phase HPLC is often the method of choice. However, due to the compound's lack of a UV chromophore, detection can be challenging. jocpr.com Alternative detection methods such as Mass Spectrometry (LC-MS), Evaporative Light Scattering Detection (ELSD), or derivatization to form a UV-active compound are typically employed. jocpr.com

Any analytical method developed must undergo rigorous validation to ensure its performance is suitable for its intended purpose. researchgate.net Validation is a formal process that proves a method is accurate, reproducible, and reliable. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Table 5: Key Parameters for Analytical Method Validation

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of an effective HPLC method hinges on understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance. nih.gov For this compound, a polar compound, a reversed-phase HPLC (RP-HPLC) approach is generally the most suitable. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The initial phase of method development involves the selection of an appropriate column and mobile phase. A C18 column is a common choice for the separation of a wide range of pharmaceutical compounds due to its versatility and wide availability. nih.gov The mobile phase typically consists of a mixture of an aqueous component (like a buffer) and an organic modifier (such as acetonitrile or methanol). The choice of organic modifier and its proportion in the mobile phase significantly influences the retention time and resolution of the analyte. For piperidine derivatives, mobile phases containing acetonitrile and a buffer are often effective.

Preliminary experiments would involve injecting a standard solution of this compound onto a C18 column and testing different mobile phase compositions to achieve a reasonable retention time and a symmetrical peak shape. The UV detector wavelength would be selected based on the UV spectrum of the compound, typically at its wavelength of maximum absorbance to ensure the highest sensitivity.

Chromatographic Conditions Optimization

Once initial chromatographic conditions are established, the next step is optimization to achieve the desired separation characteristics, including good resolution between the main peak and any potential impurities, acceptable peak symmetry, and a reasonable analysis time. This process often involves systematically adjusting various parameters.

Key parameters that are typically optimized include:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is fine-tuned. Increasing the percentage of the organic modifier generally decreases the retention time of the analyte in reversed-phase chromatography.

pH of the Mobile Phase: For ionizable compounds like this compound (which has a basic nitrogen atom), the pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of the analyte and its interaction with the stationary phase, thereby affecting its retention and peak shape. A buffer is used to maintain a constant pH throughout the analysis.

Column Temperature: The temperature of the column can influence the viscosity of the mobile phase and the kinetics of the separation process. Operating at a slightly elevated temperature (e.g., 30-40 °C) can lead to sharper peaks and shorter analysis times.

Flow Rate: The flow rate of the mobile phase affects the retention time and the efficiency of the separation. A higher flow rate leads to a shorter analysis time but may also result in broader peaks.

A design of experiments (DoE) approach can be employed for a systematic and efficient optimization of these parameters, allowing for the study of the effects of individual factors and their interactions.

A hypothetical set of optimized chromatographic conditions for the analysis of this compound is presented in the interactive table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 6.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Validation Parameters (Specificity, Precision, Linearity, LOD, LOQ, Robustness)

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The validation of the HPLC method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are detailed below.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that there is no interference from a blank (diluent) or a placebo at the retention time of the this compound peak.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Repeatability (Intra-day precision): This is assessed by analyzing a minimum of six replicate injections of the sample solution on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the peak areas is calculated.

Intermediate Precision (Inter-day precision): This is evaluated by performing the analysis on different days, with different analysts, and on different equipment. The RSD between the results from the different sets of conditions is determined.

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This is assessed by making small changes to the optimized chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.

The following interactive data table summarizes the typical acceptance criteria for the validation parameters of an HPLC method.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Precision (RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
Linearity (r²) ≥ 0.999
LOD Signal-to-Noise Ratio ≈ 3:1
LOQ Signal-to-Noise Ratio ≈ 10:1
Robustness System suitability parameters remain within acceptable limits.

Pharmacological Investigations of 1 Cyclobutylpiperidin 4 Ol and Its Analogs

Receptor Binding and Functional Activity Assays

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

A significant body of research has centered on analogs of 1-cyclobutylpiperidin-4-ol as potent antagonists or inverse agonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other key neurotransmitters. Inverse agonism at this receptor is a validated strategy for promoting wakefulness and enhancing cognitive function.

Several analogs have demonstrated high affinity for the H3 receptor. One prominent example is N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031 or Samelisant) , which was identified as a clinical candidate. It is a potent inverse agonist at the human H3R with a binding affinity (Ki) of 8.73 nM. nih.gov Another novel compound, 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (designated as 45e) , also emerged as a potent and selective H3R inverse agonist with a Ki of 4.0 nM. nih.govresearchgate.net These findings highlight the effectiveness of the 1-cyclobutylpiperidin-4-yloxy scaffold in achieving high-affinity binding to the H3 receptor.

Table 1: Histamine H3 Receptor Binding Affinities of this compound Analogs
CompoundReceptorBinding Affinity (Ki)Functional Activity
SUVN-G3031 (Samelisant)Human H3R8.73 nMInverse Agonist
Compound 45eHuman H3R4.0 nMInverse Agonist

Modulation of Neurotransmitter Systems (Dopamine, Serotonin)

As a consequence of their action on the H3R, these compounds can modulate the release of other neurotransmitters. The H3R acts as a heteroreceptor, and its blockade can increase levels of acetylcholine, norepinephrine, and dopamine.

Pharmacological and neurochemical characterization of Samelisant (SUVN-G3031) revealed that it modulates dopamine and norepinephrine levels in the cerebral cortex. nih.gov However, these studies also noted that Samelisant has no effect on dopamine levels in the striatum or nucleus accumbens. nih.govsuven.com This is a critical finding, as modulation of dopamine in the nucleus accumbens is associated with the potential for abuse and addiction. The lack of activity in this brain region suggests a lower abuse liability for this class of compounds. suven.com Furthermore, compound 45e was found to dose-dependently increase acetylcholine levels in the brain, a mechanism relevant to its pro-cognitive effects. nih.govresearchgate.net

Opioid Receptor Modulation

The reviewed scientific literature on this compound and its direct H3R-targeting analogs does not provide significant data on their direct modulation of opioid receptors. While other piperidine-containing scaffolds are well-known modulators of opioid receptors, the primary focus of the specific analogs discussed here has been on the histaminergic system.

AMP-activated Protein Kinase (AMPK) Activation

There is no direct evidence in the reviewed literature to suggest that this compound or its H3R-active analogs function as modulators of AMP-activated protein kinase (AMPK). The pharmacological investigations of these compounds have been concentrated on their effects as G protein-coupled receptor ligands, particularly for the histamine H3 receptor, rather than on intracellular metabolic enzymes like AMPK.

In Vitro Pharmacological Profiling

The in vitro profiling of this compound analogs has been crucial in establishing their therapeutic potential and selectivity. These studies are designed to assess the interaction of a compound with a wide range of biological targets to identify potential off-target effects.

SUVN-G3031 demonstrated a high degree of selectivity. It was profiled against a panel of over 70 targets, including receptors, enzymes, and ion channels, and showed less than 50% inhibition at a 1 µM concentration, indicating a very selective binding profile for the H3R. nih.govsuven.com A critical aspect of in vitro profiling is the assessment of potential cardiotoxicity, often evaluated through binding to the hERG potassium channel. Both SUVN-G3031 and compound 45e were found to be devoid of hERG-related issues and did not show evidence of inducing phospholipidosis, a potential cellular toxicity concern. nih.govnih.gov

Table 2: In Vitro Profile of SUVN-G3031
AssayResult
Histamine H3 Binding Ki (human)8.7 nM
Functional Activity (GTPγS) IC5020 nM
hERG Patch Clamp Assay IC50>10 μM
Selectivity Panel (70 targets)&lt; 50% inhibition at 1 µM

In Vivo Pharmacological Studies and Efficacy Assessment

The therapeutic potential of this compound analogs has been substantiated through various in vivo animal models, which have demonstrated their efficacy in domains relevant to sleep disorders and cognitive dysfunction.

Receptor occupancy studies confirmed that these compounds effectively engage the H3R in the brain. For instance, compound 45e demonstrated high receptor occupancy with an ED80 value of 0.22 mg/kg. nih.gov In functional assays, it dose-dependently antagonized the effects of (R)-α-methylhistamine, an H3R agonist, confirming its functional antagonism in a living system. nih.gov

In efficacy models, these analogs have shown robust effects. SUVN-G3031 produced a significant increase in wakefulness and a corresponding decrease in non-REM sleep in animal models, supporting its development for sleep disorders like narcolepsy. nih.govnih.gov It also demonstrated marked wake-promoting effects in orexin-B saporin lesioned rats, a model relevant to narcolepsy. nih.gov Similarly, compound 45e showed robust efficacy in the object recognition task, a model for assessing learning and memory, which aligns with its ability to increase brain acetylcholine levels. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name Other Designations
N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide SUVN-G3031, Samelisant
1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one Compound 45e
(R)-α-methylhistamine
Donepezil
Acetylcholine
Dopamine
Norepinephrine
Serotonin (B10506)

Wake-Promoting Activity

Analogs of this compound have demonstrated significant wake-promoting effects, primarily through their action as histamine H3 (H₃) receptor inverse agonists. The H₃ receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters involved in arousal and wakefulness. By blocking this receptor, these compounds enhance histaminergic neurotransmission, leading to increased wakefulness.

One such analog, (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (also referred to as R,S-4a), has shown potent wake-promoting activity in rat electroencephalogram (EEG) and electromyogram (EMG) models. nih.gov Similarly, N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), another potent and selective H₃ receptor inverse agonist, has exhibited robust wake-promoting effects. nih.govresearchgate.net Studies in orexin-B saporin-lesioned rats, a model for narcolepsy, revealed that SUVN-G3031 produced marked wake-promoting effects and a decrease in rapid-eye-movement (REM) sleep, highlighting its potential for treating sleep disorders. nih.gov

The wake-promoting properties of these compounds are a direct consequence of their interaction with the H₃ receptor, which leads to an increase in the release of histamine in the brain. This, in turn, promotes a state of arousal and alertness.

Cognition Enhancement

The this compound scaffold is also a key feature of compounds investigated for their cognition-enhancing capabilities. The mechanism, again, is largely attributed to H₃ receptor inverse agonism, which not only increases histamine release but also modulates the release of other neurotransmitters crucial for cognitive processes, such as acetylcholine.

The analog (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a) has been shown to enhance short-term memory in the rat social recognition memory model. nih.gov Another derivative, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (compound 45e), has demonstrated robust efficacy in the object recognition task and has been found to dose-dependently increase acetylcholine levels in the brain. nih.gov This increase in acetylcholine, a neurotransmitter critically involved in learning and memory, provides a clear mechanism for the observed cognitive enhancement.

Interactive Data Table: Cognition Enhancement Findings
Compound NameModel SystemObserved Effect
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a) nih.govRat social recognition memoryEnhanced short-term memory
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) nih.govObject recognition task (animal)Robust efficacy in improving recognition memory
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) nih.govAnimal brainDose-dependent increase in acetylcholine levels

Effects on Locomotor Activity

The impact of this compound analogs on locomotor activity has been evaluated to assess their potential for producing unwanted stimulant side effects. For the compound N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), studies have shown that it had no effect on locomotor activity at doses several times higher than its effective dose for wake promotion. nih.govresearchgate.net This suggests a favorable profile, where the desired wake-promoting effects are not accompanied by generalized motor stimulation, a common side effect of traditional psychostimulants.

Obesity Models

The therapeutic potential of histamine H₃ receptor inverse agonists, including analogs of this compound, has been explored in the context of obesity and metabolic disorders. The rationale is that by increasing histaminergic tone in the brain, these compounds can suppress appetite and increase energy expenditure.

While specific studies on this compound analogs in obesity models are not detailed in the provided search results, the broader class of H₃ receptor inverse agonists has been shown to have beneficial effects. For instance, compounds like pitolisant have been demonstrated to reduce body weight and improve metabolic parameters such as glucose tolerance and lipid profiles in obese mice. nih.govspringermedizin.denih.gov Several H₃ receptor antagonists/inverse agonists have been shown to suppress food intake and lead to significant weight loss in various rodent models of obesity. springermedizin.denih.gov This line of research suggests that analogs of this compound, with their potent H₃ receptor inverse agonist activity, could be promising candidates for the management of obesity.

Mechanisms of Action at a Molecular Level

The pharmacological effects of this compound analogs are rooted in their molecular interactions with specific biological targets, primarily the histamine H₃ receptor.

Receptor Occupancy Studies

Receptor occupancy studies are crucial for understanding the in vivo relationship between drug concentration and target engagement. For N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031), high receptor occupancy has been demonstrated, which correlates with its marked wake-promoting effects. nih.gov Another analog, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (compound 45e), has also shown high receptor occupancy, with an ED₈₀ value of 0.22 mg/kg, which is consistent with its robust efficacy in cognitive models. nih.gov

Binding Affinity Studies

Binding affinity studies quantify the strength of the interaction between a compound and its target receptor. Analogs of this compound have been shown to be potent H₃ receptor inverse agonists with high binding affinity.

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) is a potent inverse agonist at the human H₃ receptor with a Kᵢ value of 8.73 nM. nih.gov Similarly, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (compound 45e) is a potent and selective H₃ receptor inverse agonist with a Kᵢ of 4.0 nM. nih.gov Another related compound, 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant), which is structurally related, displays high affinity for both human (Kᵢ = 2.0 nM) and rat (Kᵢ = 7.2 nM) H₃ receptors. acs.org

Interactive Data Table: Binding Affinity of this compound Analogs
Compound NameTarget ReceptorBinding Affinity (Kᵢ)
N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031) nih.govHuman H₃8.73 nM
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) nih.govHuman H₃4.0 nM
6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant) acs.orgHuman H₃2.0 nM
6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant) acs.orgRat H₃7.2 nM

Drug Design and Development Implications

The this compound scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of ligands for various biological targets. Its structural rigidity and synthetic tractability make it an attractive starting point for developing novel therapeutic agents. The implications of research into this compound and its analogs for drug design and development are profound, offering insights into structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The primary utility of the this compound moiety lies in its role as a versatile building block. The cyclobutyl group attached to the piperidine (B6355638) nitrogen often confers favorable properties such as improved metabolic stability and optimal lipophilicity, which are crucial for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group at the 4-position of the piperidine ring provides a convenient handle for further chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and other pharmacological parameters.

A significant area of investigation for this compound analogs has been the development of histamine H3 receptor (H3R) inverse agonists. These compounds have therapeutic potential for treating cognitive disorders, such as Alzheimer's disease, and sleep-wake disorders. nih.gov In this context, the 1-cyclobutylpiperidin-4-yloxy moiety is often incorporated into larger molecules to interact with the H3 receptor.

One such analog, 1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one, was identified through a series of chemical optimizations. nih.gov This process was guided by in vitro affinity at the H3 receptor, modulation of lipophilicity, and ADME properties. nih.gov The resulting compound demonstrated high potency and selectivity as an H3R inverse agonist. nih.gov This highlights a key drug design strategy: using a known scaffold like this compound and systematically modifying its derivatives to enhance desired therapeutic properties while minimizing off-target effects.

Another promising analog is (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one. nih.gov This compound, a second-generation pyridazin-3-one H3R antagonist, emerged from the design and synthesis of a series of fused cyclopropyl-4,5-dihydropyridazin-3-one phenoxypiperidine analogs. nih.gov Its development underscores the importance of exploring novel heterocyclic systems attached to the core 1-cyclobutylpiperidin-4-yloxy structure to achieve potent in vivo activity. This analog was shown to be a potent H3R functional antagonist in animal models, demonstrating cognitive-enhancing and wake-promoting activities. nih.gov

The development of N-[4-(1-Cyclobutylpiperidin-4-yloxy) phenyl]-2-(morpholin-4-yl) acetamide (B32628) dihydrochloride (SUVN-G3031) as a clinical candidate further illustrates the drug design implications. researchgate.net The selection of this compound was the result of chemical optimizations focusing on in vitro affinity for the H3 receptor, as well as physicochemical properties and pharmacokinetics in rats. researchgate.net This demonstrates a rational approach to drug design, where a lead compound is systematically refined to meet the stringent criteria for a clinical candidate.

The structure-activity relationship studies of these analogs reveal several key insights for future drug design. The 1-cyclobutylpiperidine moiety is consistently associated with potent H3R antagonism. The ether linkage at the 4-position of the piperidine ring appears to be crucial for orienting the molecule within the receptor binding pocket. Furthermore, the diverse range of aromatic and heterocyclic groups that can be attached to this core structure allows for fine-tuning of the pharmacological profile.

The research into this compound and its analogs also has implications for the development of agents targeting other receptors and enzymes. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. nih.govnih.gov Therefore, the knowledge gained from the design of H3R antagonists based on the this compound core can be extrapolated to the design of inhibitors for other targets, such as G-protein coupled receptors (GPCRs) and enzymes.

The following table summarizes the key pharmacological data for selected analogs of this compound, illustrating the outcomes of targeted drug design efforts.

Compound NameBiological TargetKey Findings
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-oneHistamine H3 Receptor (H3R) Inverse AgonistPotent and selective with a K_i of 4.0 nM; demonstrated efficacy in animal models of cognition. nih.gov
(1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-oneHistamine H3 Receptor (H3R) AntagonistPotent H3R functional antagonist in vivo; showed cognitive enhancing and wake-promoting activity in rats. nih.gov
N-[4-(1-Cyclobutyl-piperidin-4-yloxy) phenyl]-2-(morpholin-4-yl) acetamide dihydrochloride (SUVN-G3031)Histamine H3 Receptor (H3R) Inverse AgonistA clinical candidate with potent inverse agonist activity at the H3R (hH3R K_i = 8.73 nM). researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclobutylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Cyclobutylpiperidin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。